Band Gap and Electrical Conductivity: TiO vs. TiO₂
Titanium(II) oxide (TiO) exhibits a narrow band gap of 0.06-0.17 eV for compositions y ≥ 1.087, characterizing it as a narrow-gap semiconductor or semi-metal, in stark contrast to the wide band gap of titanium dioxide (TiO₂) which is typically 3.0-3.2 eV [1]. This difference in electronic structure leads to a dramatic disparity in electrical conductivity; TiO displays metal-like conductivity (~1000 S cm⁻¹) in thin film form, while stoichiometric TiO₂ is an electrical insulator [2].
| Evidence Dimension | Band Gap Energy |
|---|---|
| Target Compound Data | 0.06 - 0.17 eV |
| Comparator Or Baseline | TiO₂ (Anatase/Rutile): 3.0 - 3.2 eV |
| Quantified Difference | TiO band gap is < 6% of TiO₂ band gap |
| Conditions | Electrical measurements on disordered cubic TiO_y (y ≥ 1.087) and standard TiO₂ values from literature. |
Why This Matters
This property makes TiO essential for applications requiring conductive or semi-metallic oxide layers, such as in electrodes or specific optical coatings, where insulating TiO₂ is unsuitable.
- [1] Valeeva, A. A.; Rempel, A. A.; Gusev, A. I. Electrical conductivity and magnetic susceptibility of titanium monoxide. JETP Letters 2001, 73 (11), 621–625. View Source
- [2] Leichtweiss, T.; Henning, R. A.; Koettgen, J.; Schmidt, R. M.; Holländer, B.; Martin, M.; Wuttig, M.; Janek, J. Amorphous and highly nonstoichiometric titania (TiOx) thin films close to metal-like conductivity. J. Mater. Chem. A 2014. View Source
